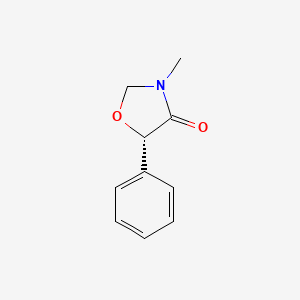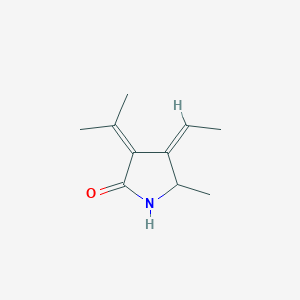
(Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one is an organic compound belonging to the pyrrolidinone family. This compound is characterized by its unique structure, which includes multiple alkylidene groups attached to a pyrrolidinone ring. The presence of these groups imparts specific chemical properties and reactivity patterns, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing (Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one involves an aldol condensation reaction. This reaction typically uses a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the condensation of an aldehyde with a ketone. The reaction is carried out under controlled temperatures to ensure the formation of the desired (Z)-isomer.
-
Michael Addition: : Another synthetic route involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. This method can be optimized by using specific catalysts and solvents to achieve high yields and selectivity for the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions involving this compound often use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group into alcohols or other reduced forms.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. These reactions are often facilitated by catalysts or specific reaction conditions to achieve the desired products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Base catalysts (e.g., sodium hydroxide, potassium hydroxide), acid catalysts (e.g., sulfuric acid)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
The compound’s reactivity makes it useful in biological studies, particularly in the synthesis of biologically active molecules. Researchers explore its potential as a precursor for developing new pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-(propan-2-ylidene)pyrrolidin-2-one: Similar in structure but lacks the ethylidene group.
5-Methyl-3-(propan-2-ylidene)pyrrolidin-2-one: Similar but lacks the ethylidene group and has a different substitution pattern.
Uniqueness
(Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one is unique due to the presence of both ethylidene and propan-2-ylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in different fields, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(4Z)-4-ethylidene-5-methyl-3-propan-2-ylidenepyrrolidin-2-one |
InChI |
InChI=1S/C10H15NO/c1-5-8-7(4)11-10(12)9(8)6(2)3/h5,7H,1-4H3,(H,11,12)/b8-5+ |
InChI-Schlüssel |
NCPPCWFIAFZZQB-VMPITWQZSA-N |
Isomerische SMILES |
C/C=C/1\C(NC(=O)C1=C(C)C)C |
Kanonische SMILES |
CC=C1C(NC(=O)C1=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


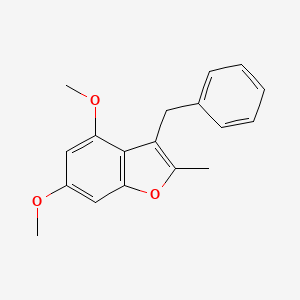
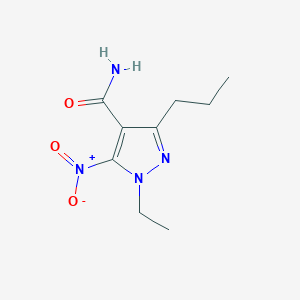
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
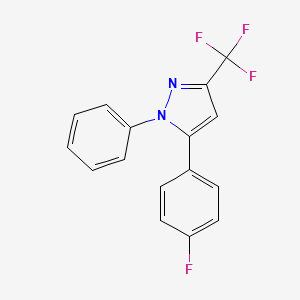
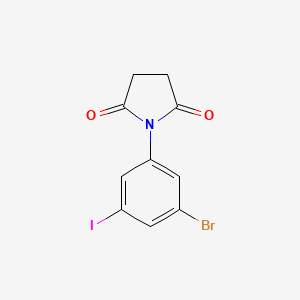
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
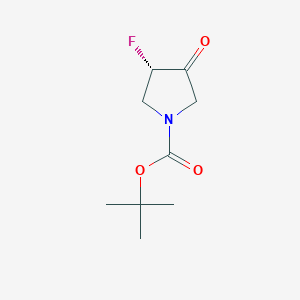
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
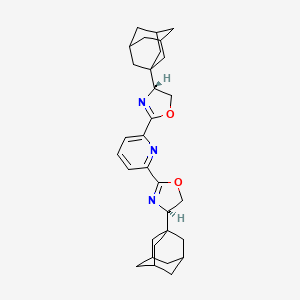
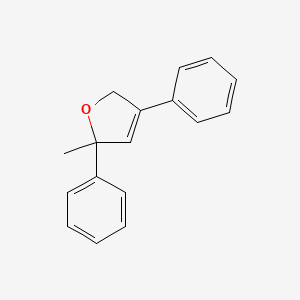
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
